N-(4-Quinolyl)maleimide
Description
N-(4-Quinolyl)maleimide is a maleimide derivative featuring a quinoline substituent at the 4-position of the maleimide ring. This compound is characterized by its planar aromatic structure, which facilitates π-π interactions and reactivity with thiol groups via Michael addition.
Properties
Molecular Formula |
C₁₃H₈N₂O₂ |
|---|---|
Molecular Weight |
224.21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Maleimide Derivatives
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
| Compound | Molecular Formula | Molecular Weight | Melting Point | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| N-(4-Quinolyl)maleimide | C₁₃H₈N₂O₂ | 224.22 | Not Reported | Moderate (organic) | Maleimide, Quinoline |
| N-(4-Chlorophenyl)maleimide | C₁₀H₆ClNO₂ | 207.61 | >200°C | Low (aqueous) | Chlorophenyl, Maleimide |
| N-(4-Carboxy-3-hydroxyphenyl)maleimide (NCHPMA) | C₁₁H₇NO₅ | 233.18 | Not Reported | High (aqueous) | Carboxy, Hydroxyl, Maleimide |
| N-(1-Pyrenyl)maleimide (NPM) | C₂₀H₁₁NO₂ | 297.31 | Not Reported | Low (organic) | Pyrene, Maleimide |
Key Observations :
- Solubility : NCHPMA exhibits high water solubility due to its hydrophilic carboxy and hydroxyl groups, making it suitable for biochemical studies . In contrast, N-(4-Chlorophenyl)maleimide and NPM are more lipophilic, favoring organic solvents .
- Thermal Stability : N-(4-Chlorophenyl)maleimide demonstrates exceptional thermal stability (>200°C), a trait advantageous for high-temperature polymer synthesis .
Reactivity and Electronic Properties
UV-VIS Spectral Data
highlights substituent effects on UV-VIS absorption maxima in N-arylmaleimides:
| Compound | λₘₐₓ (nm) | Substituent Electronic Effects |
|---|---|---|
| N-Phenylmaleimide | 260 | Electron-neutral |
| N-(4-Methoxyphenyl)maleimide | 275 | Electron-donating (+M effect) |
| N-(4-Chlorophenyl)maleimide | 268 | Electron-withdrawing (-I effect) |
While data for this compound are absent, its quinoline group (electron-withdrawing) likely shifts λₘₐₓ to longer wavelengths compared to phenyl analogs, similar to N-(4-nitrophenyl) derivatives .
Thiol Reactivity
Maleimides are renowned for thiol-specific conjugation. N-(2-Sulfoethyl)maleimide shows enhanced aqueous reactivity due to its sulfoethyl group, enabling rapid thiol bonding in physiological conditions . This compound’s conjugation efficiency may depend on solvent polarity and steric hindrance from the quinoline ring.
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